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Abstract

Tofacitinib, an oral Janus kinase (JAK) inhibitor, is a crucial therapeutic agent for autoimmune
diseases such as rheumatoid arthritis and ulcerative colitis.[1] Ensuring the safety and efficacy
of Tofacitinib requires stringent control over its impurity profile. This application note details a
comprehensive workflow for the identification and characterization of process-related impurities
and degradation products of Tofacitinib using high-resolution liquid chromatography-mass
spectrometry (LC-HRMS). The protocol includes forced degradation studies to simulate various
stress conditions and highlights the utility of time-of-flight (TOF) mass spectrometry for
accurate mass measurements and structural elucidation of impurities.

Introduction

The manufacturing process of active pharmaceutical ingredients (APIs) can introduce various
impurities, including synthetic intermediates and process-related compounds.[1] Furthermore,
the API can degrade under various environmental conditions during storage and handling,
leading to the formation of degradation products.[1] These impurities, even at trace levels, can
impact the safety, efficacy, and quality of the final drug product.[2] Regulatory bodies like the
International Council for Harmonisation (ICH) mandate the identification and characterization of
impurities above certain thresholds.[3]
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Tofacitinib, with its complex chemical structure, is susceptible to degradation through
hydrolysis, oxidation, and thermal stress.[2][3] High-resolution mass spectrometry (HRMS)
offers unparalleled sensitivity and mass accuracy, making it an indispensable tool for the
definitive identification and structural elucidation of unknown impurities.[4] This note provides a
detailed protocol for the characterization of Tofacitinib impurities using a state-of-the-art LC-
HRMS system.

Experimental Protocols
Materials and Reagents

 Tofacitinib Citrate reference standard and impurity standards (e.g., Amine impurity, Dihydro
impurity, Benzyl impurity) were obtained from a commercial source.[5]

o HPLC-grade acetonitrile, methanol, and water were used.[5]

e« Ammonium acetate, formic acid, potassium dihydrogen phosphate, and potassium hydroxide
of analytical grade were used for mobile phase preparation.[3][5]

e Hydrochloric acid, sodium hydroxide, and hydrogen peroxide (30%) were used for forced
degradation studies.[5]

Forced Degradation Studies

Forced degradation studies were conducted to assess the stability of Tofacitinib under various
stress conditions as per ICH guidelines.[2][3]

» Acid Hydrolysis: Tofacitinib solution was treated with 0.1 M HCI at room temperature.

e Base Hydrolysis: Tofacitinib solution was treated with 0.1 M NaOH at room temperature. In
some cases, a milder condition of 0.05 N NaOH for a shorter duration was used to control
the degradation to about 25%.[6]

» Oxidative Degradation: Tofacitinib solution was treated with 3% hydrogen peroxide.
o Thermal Degradation: Tofacitinib solid was exposed to high temperatures (e.g., 50°C).

» Photolytic Degradation: Tofacitinib solid was exposed to UV light (e.g., 254 nm).
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Liquid Chromatography Conditions

The separation of Tofacitinib and its impurities was achieved using a reverse-phase liquid
chromatography (RP-LC) system with the following parameters:

Parameter Condition

LiChrospher C18 (250 mm x 4.6 mm, 5 um) or
Column Waters XBridge BEH Shield RP18 (150 mm x
4.6 mm, 2.5 um)

0.1% Ammonium acetate solution (pH adjusted
) to 4.0 with formic acid) or a buffer of potassium
Mobile Phase A _ :
dihydrogen phosphate and 1-Octane sulfonic

acid sodium salt (pH 5.5)

Mobile Phase B Acetonitrile

A linear gradient was employed to ensure the
separation of all impurities. A typical gradient

Gradient Elution starts with a higher percentage of Mobile Phase
A and gradually increases the percentage of
Mobile Phase B.

Flow Rate 1.0 mL/min

Column Temperature 25°C or 45°C

Injection Volume 10 pL

Detector PDA/UV detector set at 280 nm or 210 nm

High-Resolution Mass Spectrometry Parameters

A high-resolution time-of-flight (TOF) mass spectrometer was used for the detection and
structural identification of the impurities.
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Parameter Condition

lonization Mode Electrospray lonization (ESI) in positive mode
Mass Analyzer Quadrupole Time-of-Flight (Q-TOF)

Scan Range m/z 50-1000

o MS and auto MS/MS mode to obtain precursor
Data Acquisition o ] )
and product ion information simultaneously.

Mass A Sub-ppm mass accuracy is crucial for
ass Accuracy _
generating accurate molecular formulas.[7]

Results and Discussion
Tofacitinib Signaling Pathway

Tofacitinib functions by inhibiting the Janus kinase (JAK) family of enzymes, which are critical
components of the signaling pathway for numerous cytokines and growth factors. This
inhibition modulates the immune response, which is beneficial in autoimmune diseases.
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Caption: Tofacitinib's inhibition of the JAK-STAT signaling pathway.

Experimental Workflow for Impurity Characterization

The systematic workflow for identifying and characterizing Tofacitinib impurities involves
several key steps, from sample preparation through data analysis.
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Caption: Workflow for Tofacitinib impurity characterization.
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Impurity Profiling Results

Forced degradation studies revealed that Tofacitinib is susceptible to degradation under acidic,
basic, and oxidative conditions, while it remains relatively stable under photolytic and thermal
stress.[2][3] The high-resolution mass spectrometer enabled the accurate mass measurement
of the parent drug and its impurities, facilitating the generation of elemental compositions.
Subsequent MS/MS analysis provided fragmentation patterns that were used to elucidate the
structures of the impurities.

A study identified eleven major related substances, including five process-related substances
and six degradation products.[2][3] Some of the commonly identified impurities are listed in the

table below.
Impurity Name Molecular Formula  Observed m/z Type
Tofacitinib C16H20N60O 313.1777 API
Amide-TOFT C16H22N602 331.1882 Degradation Product
Dihydro-TOFT C16H22N60O 315.1933 Process-Related
Descyanoacetyl-TOFT  C13H19N5 246.1719 Degradation Product
Chloro-TOFT C16H19CIN6O 347.1387 Process-Related
Benzyl-TOFT C23H26N60 403.2246 Process-Related
N-Nitroso Tofacitinib C16H19N702 342.1678 Potential Contaminant

Note: The observed m/z values are for the protonated molecules [M+H]+ and are examples.
Actual values may vary slightly depending on the instrument and calibration.

The degradation pathways of Tofacitinib were proposed based on the identified structures. For
instance, hydrolysis of the cyano group leads to the formation of the amide impurity (Amide-
TOFT), while cleavage of the cyanoacetyl group results in Descyanoacetyl-TOFT.

Conclusion

This application note demonstrates a robust and reliable LC-HRMS method for the
comprehensive characterization of Tofacitinib impurities. The combination of forced degradation
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studies and high-resolution mass spectrometry provides a powerful tool for identifying process-
related impurities and degradation products. This workflow is essential for ensuring the quality,
safety, and efficacy of Tofacitinib and can be readily implemented in quality control laboratories
and drug development settings. The detailed protocols and data presented herein serve as a
valuable resource for researchers and scientists involved in the analysis of Tofacitinib and other
pharmaceutical compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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